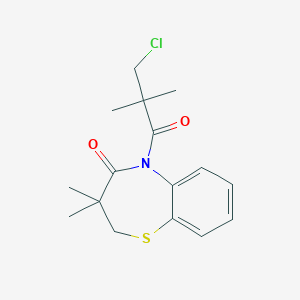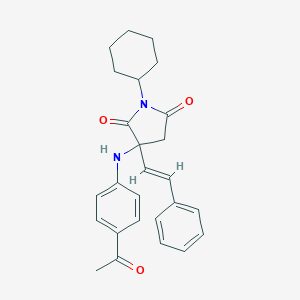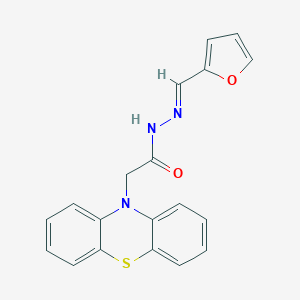
5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chemical compound that belongs to the class of benzothiazepines. It has been studied for its potential use in scientific research due to its unique properties and effects.
Mécanisme D'action
The mechanism of action of 5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. It has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. It has also been shown to have anticonvulsant and analgesic properties, which may be due to its ability to modulate the activity of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one in lab experiments is its unique properties and effects. It has been shown to have anti-inflammatory, anticonvulsant, and analgesic properties, which make it a useful tool for studying these processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are a number of future directions for research on 5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one. One direction is to further investigate its mechanism of action, which may provide insights into its potential use in treating neurological disorders. Another direction is to study its effects on other physiological processes, such as immune function and cardiovascular function. Additionally, future research could focus on developing new synthesis methods for this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of 5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one involves a multi-step process. The starting material is 2-aminothiophenol, which is reacted with 3-chloro-2,2-dimethylpropanoyl chloride to form the corresponding amide. This amide is then cyclized with 2,3-dimethylbutyric anhydride to give the final product. The yield of this synthesis method is approximately 60%.
Applications De Recherche Scientifique
5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory, anticonvulsant, and analgesic properties. It has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C16H20ClNO2S |
|---|---|
Poids moléculaire |
325.9 g/mol |
Nom IUPAC |
5-(3-chloro-2,2-dimethylpropanoyl)-3,3-dimethyl-2H-1,5-benzothiazepin-4-one |
InChI |
InChI=1S/C16H20ClNO2S/c1-15(2,9-17)13(19)18-11-7-5-6-8-12(11)21-10-16(3,4)14(18)20/h5-8H,9-10H2,1-4H3 |
Clé InChI |
OALMRERZYUCMBF-UHFFFAOYSA-N |
SMILES |
CC1(CSC2=CC=CC=C2N(C1=O)C(=O)C(C)(C)CCl)C |
SMILES canonique |
CC1(CSC2=CC=CC=C2N(C1=O)C(=O)C(C)(C)CCl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(7-oxo-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-4(7H)-yl)-N'-(3-pyridinylmethylene)acetohydrazide](/img/structure/B293144.png)
![2-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B293145.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)

![(4Z)-4-[(3-chlorophenyl)hydrazinylidene]-5-imino-1-phenylpyrazol-3-amine](/img/structure/B293149.png)
![5-allyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293151.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B293154.png)
![4-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B293159.png)
![N-(4-Chlorophenyl)-N'-cyclohexyl-4,5,6,7-tetrahydrobenzo[c]thiophene-1,3-diimine](/img/structure/B293160.png)
![7-amino-5-(4-chlorophenyl)-2-methylsulfanyl-4-oxo-5,8-dihydro-1H-pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B293164.png)
![5-(4-fluorobenzyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B293165.png)

![1-{[5-(10H-phenothiazin-10-ylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B293168.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)